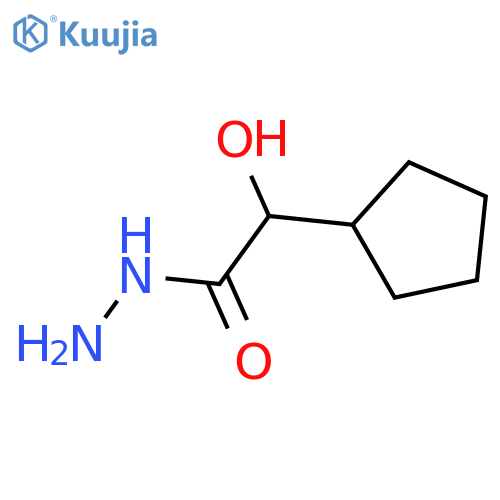Cas no 2230799-37-6 (2-cyclopentyl-2-hydroxyacetohydrazide)

2230799-37-6 structure
商品名:2-cyclopentyl-2-hydroxyacetohydrazide
2-cyclopentyl-2-hydroxyacetohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-cyclopentyl-2-hydroxyacetohydrazide
- 2230799-37-6
- EN300-1722629
-
- インチ: 1S/C7H14N2O2/c8-9-7(11)6(10)5-3-1-2-4-5/h5-6,10H,1-4,8H2,(H,9,11)
- InChIKey: CDNOQYNNMMUUGK-UHFFFAOYSA-N
- ほほえんだ: OC(C(NN)=O)C1CCCC1
計算された属性
- せいみつぶんしりょう: 158.105527694g/mol
- どういたいしつりょう: 158.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-cyclopentyl-2-hydroxyacetohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722629-1.0g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 1g |
$614.0 | 2023-06-04 | |
| Enamine | EN300-1722629-0.25g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 0.25g |
$289.0 | 2023-09-20 | |
| 1PlusChem | 1P01FI39-100mg |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 100mg |
$303.00 | 2023-12-18 | |
| 1PlusChem | 1P01FI39-5g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 5g |
$2261.00 | 2023-12-18 | |
| Enamine | EN300-1722629-10g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 10g |
$2638.0 | 2023-09-20 | |
| 1PlusChem | 1P01FI39-1g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 1g |
$821.00 | 2023-12-18 | |
| Enamine | EN300-1722629-0.5g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 0.5g |
$480.0 | 2023-09-20 | |
| Enamine | EN300-1722629-10.0g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 10g |
$2638.0 | 2023-06-04 | |
| Enamine | EN300-1722629-0.1g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 0.1g |
$202.0 | 2023-09-20 | |
| Enamine | EN300-1722629-2.5g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 2.5g |
$1202.0 | 2023-09-20 |
2-cyclopentyl-2-hydroxyacetohydrazide 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
2230799-37-6 (2-cyclopentyl-2-hydroxyacetohydrazide) 関連製品
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 152840-81-8(Valine-1-13C (9CI))
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
